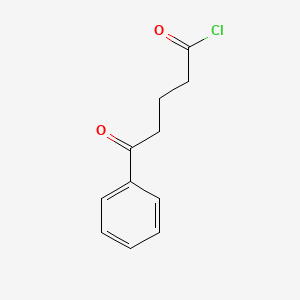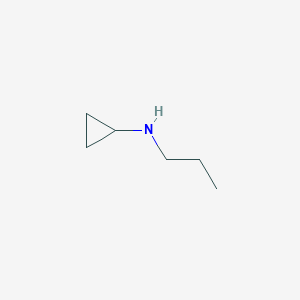
N-propylcyclopropanamine
Vue d'ensemble
Description
N-propylcyclopropanamine is a chemical compound with the molecular formula C6H13N . It has a molecular weight of 99.18 . The IUPAC name for this compound is N-propylcyclopropanamine . The InChI code for N-propylcyclopropanamine is 1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 .
Molecular Structure Analysis
The molecular structure of N-propylcyclopropanamine consists of a cyclopropane ring with a propyl group and an amine group attached . The exact structure can be represented by the InChI code: 1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 .
Physical And Chemical Properties Analysis
N-propylcyclopropanamine has a molecular weight of 99.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of N-propylcyclopropanamine are 99.104799419 g/mol . The topological polar surface area is 12 Ų . It has a heavy atom count of 7 .
Applications De Recherche Scientifique
Synthesis of N-[4-(4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine Derivatives
- Application Summary : N-propylcyclopropanamine (Cyclopropylamine, CPA) is used in the synthesis of N-[4-(4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine derivatives .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .
Synthesis of Pt(CPA)2 Complexes
- Application Summary : N-propylcyclopropanamine is used in the synthesis of Pt(CPA)2 (bis methylthiomethylenepropanedioate) and Pt(CPA)2 (bis ethylthiomethylenepropanedioate) complexes .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .
Fabrication of Functionalized Silica Nanoparticles
- Application Summary : Although the specific use of N-propylcyclopropanamine is not mentioned, it could potentially be used in the fabrication of functionalized silica nanoparticles . These nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Methods of Application : The specific experimental procedures and technical details were not provided in the source . However, the fabrication of such nanoparticles typically involves the reaction of silica with various functional groups, possibly including N-propylcyclopropanamine.
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .
Synthesis of Poly(N-isopropylacrylamide)-Based Hydrogels
- Application Summary : While N-propylcyclopropanamine is not specifically mentioned, it could potentially be used in the synthesis of Poly(N-isopropylacrylamide) (PNIPAM)-based thermosensitive hydrogels . These hydrogels demonstrate great potential in biomedical applications .
- Methods of Application : The specific experimental procedures and technical details were not provided in the source . However, the synthesis of such hydrogels typically involves the polymerization of N-isopropylacrylamide, possibly with N-propylcyclopropanamine as a crosslinker or comonomer.
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .
Nanotechnology
- Application Summary : While N-propylcyclopropanamine is not specifically mentioned, it could potentially be used in the field of nanotechnology . Nanotechnology-enabled products have found applications in many sectors, including transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .
- Methods of Application : The specific experimental procedures and technical details were not provided in the source . However, the application of N-propylcyclopropanamine in nanotechnology would likely involve its use as a building block in the synthesis of nanomaterials.
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .
Synthesis of Phenolic Acids
- Application Summary : Although N-propylcyclopropanamine is not specifically mentioned, it could potentially be used in the synthesis of phenolic acids . Phenolic acids are a key class of polyphenols and are abundantly used in human diet .
- Methods of Application : The specific experimental procedures and technical details were not provided in the source . However, the synthesis of phenolic acids typically involves a series of organic reactions, possibly including the use of N-propylcyclopropanamine.
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source .
Propriétés
IUPAC Name |
N-propylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOWJXCNVJBLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477430 | |
| Record name | N-propylcyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylcyclopropanamine | |
CAS RN |
73121-93-4 | |
| Record name | N-propylcyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



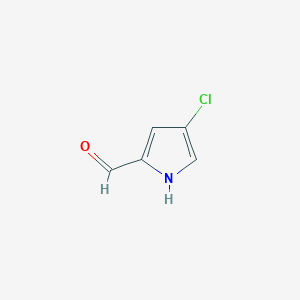
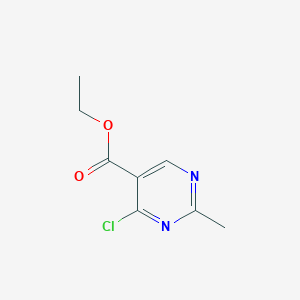
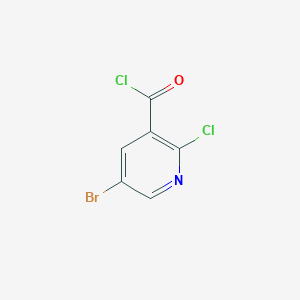
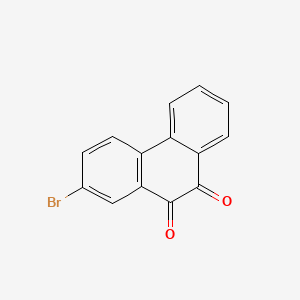
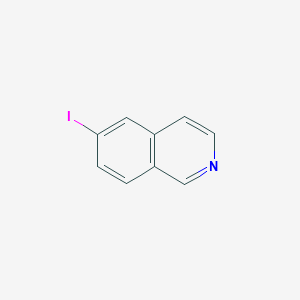
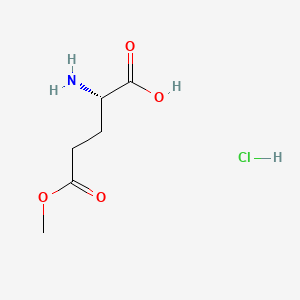


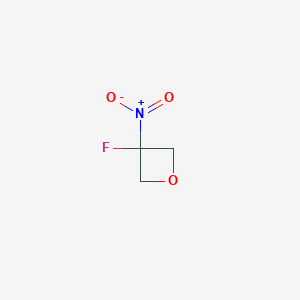
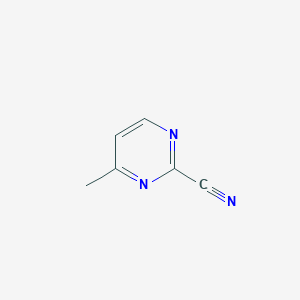
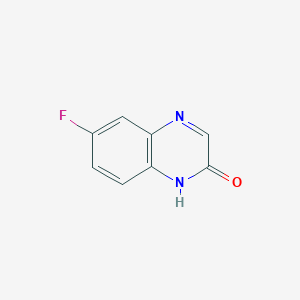
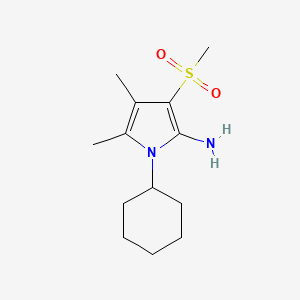
![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)
